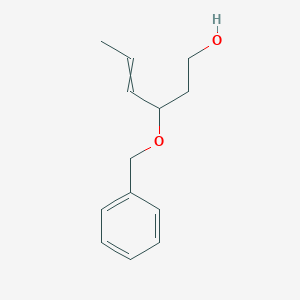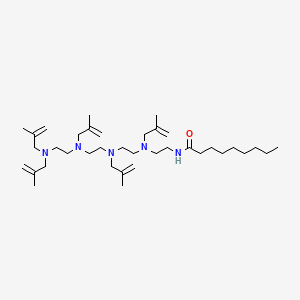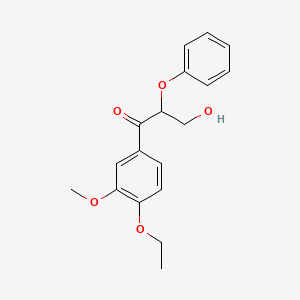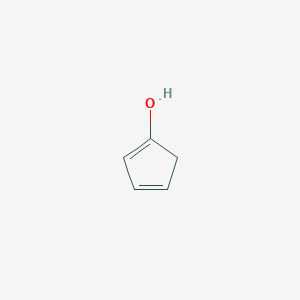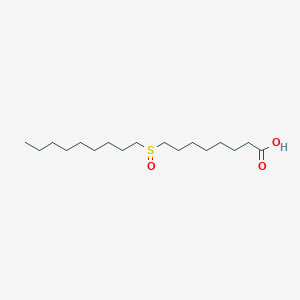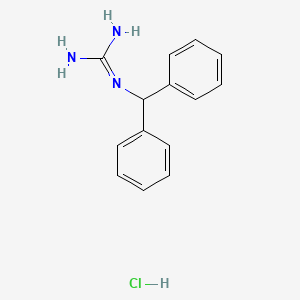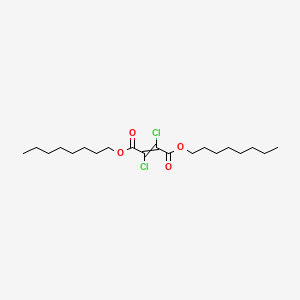![molecular formula C30H36N2OSi2 B14333139 N,N'-[Oxydi(4,1-phenylene)]bis(1,1,1-trimethyl-N-phenylsilanamine) CAS No. 111867-23-3](/img/structure/B14333139.png)
N,N'-[Oxydi(4,1-phenylene)]bis(1,1,1-trimethyl-N-phenylsilanamine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-[Oxydi(4,1-phenylene)]bis(1,1,1-trimethyl-N-phenylsilanamine): is an organosilicon compound characterized by the presence of silicon atoms bonded to phenyl groups and trimethylsilyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Oxydi(4,1-phenylene)]bis(1,1,1-trimethyl-N-phenylsilanamine) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4,4’-oxydianiline and chlorotrimethylsilane.
Reaction: The 4,4’-oxydianiline is reacted with chlorotrimethylsilane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent moisture from interfering with the reaction.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of N,N’-[Oxydi(4,1-phenylene)]bis(1,1,1-trimethyl-N-phenylsilanamine) may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of starting materials and reagents.
Automation: Employing automated systems to control reaction conditions such as temperature, pressure, and reaction time.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-[Oxydi(4,1-phenylene)]bis(1,1,1-trimethyl-N-phenylsilanamine) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N,N’-[Oxydi(4,1-phenylene)]bis(1,1,1-trimethyl-N-phenylsilanamine) has several scientific research applications:
Materials Science: Used as a precursor for the synthesis of advanced materials with unique properties.
Organic Synthesis: Employed as a reagent in various organic synthesis reactions.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and polymers.
Mecanismo De Acción
The mechanism of action of N,N’-[Oxydi(4,1-phenylene)]bis(1,1,1-trimethyl-N-phenylsilanamine) involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, depending on its application.
Pathways: It may modulate biochemical pathways by binding to active sites or altering the conformation of target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-[Oxydi(4,1-phenylene)]bis(trimethylsilyl)amine
- N,N’-[Oxydi(4,1-phenylene)]bis(dimethylphenylsilyl)amine
- N,N’-[Oxydi(4,1-phenylene)]bis(diphenylsilyl)amine
Uniqueness
N,N’-[Oxydi(4,1-phenylene)]bis(1,1,1-trimethyl-N-phenylsilanamine) is unique due to:
- Structural Features : The presence of both trimethylsilyl and phenyl groups attached to the silicon atoms.
- Reactivity : Its ability to undergo a wide range of chemical reactions, making it versatile in various applications.
- Applications : Its potential use in diverse fields, from materials science to medicine, sets it apart from similar compounds.
Propiedades
Número CAS |
111867-23-3 |
|---|---|
Fórmula molecular |
C30H36N2OSi2 |
Peso molecular |
496.8 g/mol |
Nombre IUPAC |
N-phenyl-N-trimethylsilyl-4-[4-(N-trimethylsilylanilino)phenoxy]aniline |
InChI |
InChI=1S/C30H36N2OSi2/c1-34(2,3)31(25-13-9-7-10-14-25)27-17-21-29(22-18-27)33-30-23-19-28(20-24-30)32(35(4,5)6)26-15-11-8-12-16-26/h7-24H,1-6H3 |
Clave InChI |
RGDRTWPPIAWNTB-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)N(C1=CC=CC=C1)C2=CC=C(C=C2)OC3=CC=C(C=C3)N(C4=CC=CC=C4)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


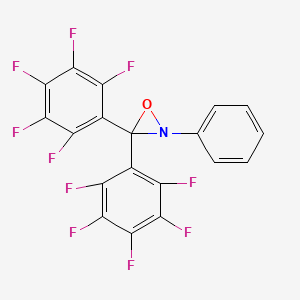
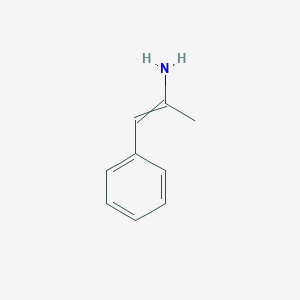

![6-[(Prop-2-en-1-yl)sulfanyl]pyrimidin-2(1H)-one](/img/structure/B14333069.png)
![2-[(1E)-3-Phenyltriaz-1-en-1-yl]ethan-1-ol](/img/structure/B14333074.png)
![3,3-Bis[4-(2-hydroxyethoxy)phenyl]-2-benzofuran-1(3H)-one](/img/structure/B14333079.png)
